![molecular formula C11H8Cl2O2 B2593970 [5-(2,5-Dichlorphenyl)furan-2-yl]methanol CAS No. 585522-14-1](/img/structure/B2593970.png)
[5-(2,5-Dichlorphenyl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H8Cl2O2 . It has a molecular weight of 243.09 .
Molecular Structure Analysis
The molecular structure of “[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” consists of a furan ring substituted at the 2-position with a methanol group and at the 5-position with a 2,5-dichlorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” are not detailed in the available resources, furan derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions such as catalytic hydrogenations .Physical and Chemical Properties Analysis
“[5-(2,5-Dichlorophenyl)furan-2-yl]methanol” has a molecular weight of 243.09 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 343.5±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde für ihre potenzielle in-vitro-Antitumoraktivität entwickelt und synthetisiert. Studien haben gezeigt, dass Derivate dieser Verbindung zytotoxische Wirkungen auf humane Brustadenokarzinom-Zelllinien (MCF-7) aufweisen, was ihr Potenzial als Therapeutikum gegen Brustkrebs zeigt .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften dieser Verbindung wurden durch Hämolyse-Assays untersucht, die eine nicht-hämolytische und nicht-toxische Wirkung auf menschliche Blutzellen zeigten. Dies deutet auf ihre potenzielle Verwendung als entzündungshemmendes Mittel ohne nachteilige Auswirkungen auf Blutbestandteile hin .
Enzyminhibition
Derivate dieser Verbindung wurden als potente Urease-Inhibitoren identifiziert. So zeigte ein Derivat einen IC50-Wert von 16,13 ± 2,45 μM, der mit dem Referenzmedikament Thioharnstoff vergleichbar ist. Dies deutet auf eine mögliche Anwendung bei der Behandlung von Erkrankungen im Zusammenhang mit der Urease-Aktivität hin .
Neuroprotektive Eigenschaften
Thiazolidindion-Derivate, die strukturell mit dieser Verbindung verwandt sind, haben die Fähigkeit gezeigt, die Blut-Hirn-Schranke zu überwinden und neuroprotektive Wirkungen aufzuweisen. Dies eröffnet Möglichkeiten für die Anwendung der Verbindung bei neurodegenerativen Erkrankungen .
Antimikrobielle Aktivität
Die strukturellen Analoga dieser Verbindung wurden auf ihre antimikrobiellen Eigenschaften untersucht. Dies umfasst eine potenzielle Aktivität gegen eine Reihe von mikrobiellen Krankheitserregern, was auf ihre Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hindeutet .
Antidiabetisches Potenzial
Die Familie der Verbindung, Thiazolidindione, ist für ihre antidiabetischen Eigenschaften bekannt. Daher könnte [5-(2,5-Dichlorphenyl)furan-2-yl]methanol auf seine Wirksamkeit bei der Behandlung von Diabetes untersucht werden, was möglicherweise zu neuen Behandlungen führen könnte .
Wirkmechanismus
Target of Action
A structurally similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with structurally similar compounds, it’s likely that [5-(2,5-dichlorophenyl)furan-2-yl]methanol could have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between [5-(2,5-Dichlorophenyl)furan-2-yl]methanol and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol may interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can affect gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and stress responses . Furthermore, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. For example, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that [5-(2,5-Dichlorophenyl)furan-2-yl]methanol remains stable under standard laboratory conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At higher doses, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can induce toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body. The metabolic pathways of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in certain tissues . Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can bind to plasma proteins, affecting its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is essential for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may direct [5-(2,5-Dichlorophenyl)furan-2-yl]methanol to these compartments, influencing its biological activity.
Eigenschaften
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVDHMFHSSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
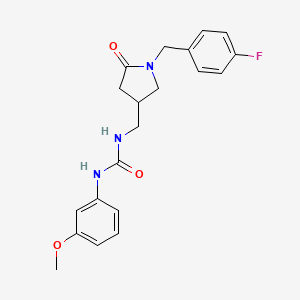

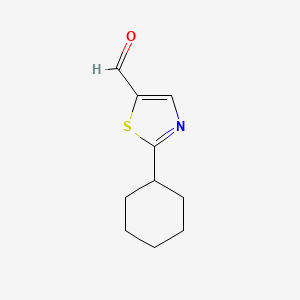
![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
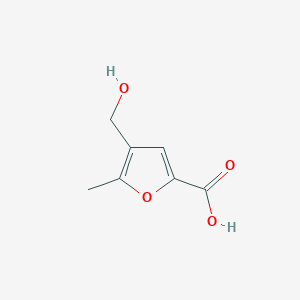
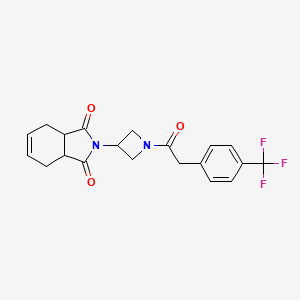
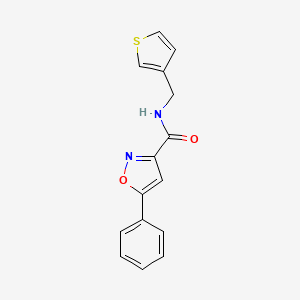
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)
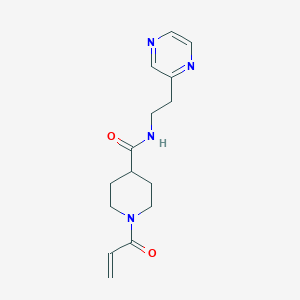
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)
